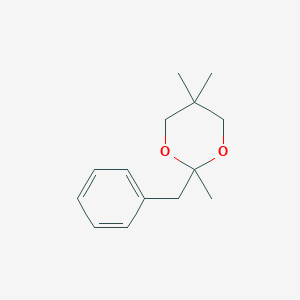

2-Benzyl-2,5,5-trimethyl-1,3-dioxane

Description

Contextualization within 1,3-Dioxane (B1201747) Heterocycle Chemistry

The 1,3-dioxane framework is a saturated heterocycle that serves as a fundamental building block in organic synthesis. These structures are cyclic acetals or ketals, typically formed by the acid-catalyzed reaction of a carbonyl compound (an aldehyde or a ketone) with a 1,3-diol. thieme-connect.deresearchgate.net For the specific case of 2-Benzyl-2,5,5-trimethyl-1,3-dioxane , its synthesis would logically proceed from the reaction of benzyl (B1604629) methyl ketone with 2,2-dimethyl-1,3-propanediol.

Like the well-studied cyclohexane (B81311) ring, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric strain. thieme-connect.de However, the presence of two oxygen atoms in the ring introduces distinct stereoelectronic effects. The carbon-oxygen bonds are shorter than carbon-carbon bonds, which can lead to more pronounced diaxial interactions between substituents. thieme-connect.de This conformational preference is a key determinant of the reactivity and physical properties of substituted 1,3-dioxanes.

The substituents on the 1,3-dioxane ring define its specific chemical identity and potential applications. The compound in focus, This compound , possesses a unique substitution pattern:

A quaternary carbon at the 2-position : This carbon is bonded to both a benzyl group and a methyl group, arising from the precursor ketone.

Gem-dimethyl substitution at the 5-position : Two methyl groups are attached to the same carbon atom, originating from the 1,3-diol precursor.

This specific arrangement of bulky and electron-donating groups influences the molecule's stability, solubility, and potential for further chemical transformations.

Below is a table summarizing the key structural features of the compound based on its name.

| Feature | Description | Precursor Moiety |

| Heterocyclic Core | 1,3-Dioxane | - |

| Substitution at C2 | Benzyl group | Benzyl methyl ketone |

| Substitution at C2 | Methyl group | Benzyl methyl ketone |

| Substitution at C5 | Two Methyl groups | 2,2-Dimethyl-1,3-propanediol |

Significance of Substituted 1,3-Dioxanes in Synthetic Organic Chemistry

Substituted 1,3-dioxanes are not merely chemical curiosities; they are versatile tools in the hands of synthetic organic chemists. Their significance stems from several key roles they can play in a synthetic sequence.

Protecting Groups: One of the most widespread applications of the 1,3-dioxane structure is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.de By converting a reactive carbonyl or diol into a relatively stable 1,3-dioxane, chemists can perform reactions on other parts of a complex molecule without affecting these functional groups. The 1,3-dioxane group is generally stable under basic, reductive, and oxidative conditions but can be readily removed (deprotected) under acidic conditions to regenerate the original functional groups. thieme-connect.de

Synthetic Intermediates: Substituted 1,3-dioxanes serve as crucial intermediates in the synthesis of a wide range of products. They are found in the structures of some natural products and are used in the synthesis of pharmaceuticals, fragrances, and polymers. thieme-connect.denih.gov For instance, various alkyl- and aryl-substituted 1,3-dioxanes and the related 1,3-dioxolanes are valued as fragrance components in perfumes and cosmetics, prized for their unique and often fruity or floral scent profiles. google.comwipo.intresearchgate.net

Stereochemical Control: The rigid, chair-like conformation of the 1,3-dioxane ring allows it to be used as a template to control the stereochemistry of reactions. By installing chiral substituents on the ring, chemists can direct the approach of reagents to one face of the molecule over the other, leading to the formation of a desired stereoisomer. This is a critical strategy in the synthesis of complex, biologically active molecules where specific stereochemistry is often essential for function. thieme-connect.de The predictable conformation also allows for the determination of the relative stereochemistry of 1,3-diols through NMR spectroscopy after their conversion to the corresponding 1,3-dioxane derivatives. thieme-connect.de

The table below provides a summary of research findings on the applications of substituted 1,3-dioxanes.

| Application Area | Research Finding |

| Protecting Groups | 1,3-Dioxanes are standard protecting groups for carbonyls and 1,3-diols due to their stability in basic, reductive, or oxidative conditions and lability in acidic conditions. thieme-connect.de |

| Pharmaceuticals & Natural Products | The 1,3-dioxane structural unit is found in several natural products like Theopederin A and is a key intermediate in pharmaceutical synthesis. thieme-connect.denih.gov |

| Fragrance Industry | Substituted 1,3-dioxanes and 1,3-dioxolanes are valuable fragrance materials with characteristic odors, used in a wide range of perfumes and consumer products. google.comwipo.intresearchgate.net |

| Stereochemical Analysis | The rigid conformation of 1,3-dioxanes allows for the reliable determination of the relative configuration of 1,3-diols using NMR spectroscopy. thieme-connect.de |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6282-28-6 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-benzyl-2,5,5-trimethyl-1,3-dioxane |

InChI |

InChI=1S/C14H20O2/c1-13(2)10-15-14(3,16-11-13)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |

InChI Key |

KFBDJBFMKAJYMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(OC1)(C)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 2,5,5 Trimethyl 1,3 Dioxane and Analogues

Acid-Catalyzed Cyclization Approaches for 1,3-Dioxane (B1201747) Ring Formation

The foundational method for constructing the 1,3-dioxane ring system involves the acid-catalyzed reaction between a carbonyl compound and a 1,3-diol. wikipedia.org This reversible reaction, known as acetalization, is a standard transformation in organic synthesis for the protection of carbonyls or diols. thieme-connect.de

The general synthesis of 1,3-dioxanes proceeds via the condensation of a 1,3-propanediol (B51772) derivative with an aldehyde or a ketone. organic-chemistry.orgwikipedia.org For the specific synthesis of 2-benzyl-2,5,5-trimethyl-1,3-dioxane, the required precursors are 2,2-dimethyl-1,3-propanediol and benzyl (B1604629) methyl ketone (also known as phenylacetone).

In this reaction, the two hydroxyl groups of the diol nucleophilically attack the carbonyl carbon of the ketone under acidic conditions. This process involves the formation of a hemiacetal intermediate, followed by the elimination of a water molecule and subsequent ring closure to yield the stable six-membered 1,3-dioxane ring. The substituents present on the diol and ketone precursors directly determine the final substitution pattern of the resulting dioxane.

The acetalization reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted toward the product side. A standard and effective method to accomplish this is the continuous removal of water from the reaction mixture. organic-chemistry.org This is typically done by performing the reaction in a solvent such as toluene (B28343), which forms an azeotrope with water, and using a Dean-Stark apparatus to collect the water as it is formed. organic-chemistry.org

Catalytic Systems: While various Brønsted and Lewis acids can catalyze this reaction, p-Toluenesulfonic acid (p-TsOH) is a commonly employed, efficient, and cost-effective catalyst. organic-chemistry.orgthieme-connect.de It is a strong organic acid that is solid and easy to handle. Other catalytic systems have also been explored for the synthesis of related acetals, each with specific advantages under certain conditions.

| Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Refluxing toluene with Dean-Stark trap | Standard, effective, and widely available. | organic-chemistry.orgthieme-connect.de |

| Zirconium tetrachloride (ZrCl₄) | Mild reaction conditions | Highly efficient and chemoselective. | organic-chemistry.org |

| Iodine (I₂) | Neutral, aprotic conditions | Useful for substrates with acid-sensitive groups. | organic-chemistry.org |

| Acidic Resins (e.g., Amberlyst) | Varies, often at room temperature | Heterogeneous catalyst, allowing for easy removal and recycling. | thieme-connect.de |

Optimization involves selecting the appropriate catalyst, solvent, and temperature, along with efficiently removing the water byproduct to drive the reaction to completion.

Strategies for Introducing Benzyl and Trimethyl Substituents

The specific substitution pattern of this compound is a direct consequence of the chosen starting materials. The strategy for introducing these specific groups is embedded in the selection of the diol and ketone.

5,5-Dimethyl Substituents: The two methyl groups at the C5 position of the dioxane ring originate from the 1,3-diol precursor, 2,2-dimethyl-1,3-propanediol .

2-Benzyl and 2-Methyl Substituents: The benzyl group and the third methyl group, both located at the C2 (acetal carbon) position, are introduced from the ketone precursor, benzyl methyl ketone .

The condensation reaction assembles these precursors into the target molecule, with the substitution pattern being pre-determined by the reactants.

| Precursor Molecule | Chemical Structure | Resulting Substituents on 1,3-Dioxane Ring |

|---|---|---|

| 2,2-Dimethyl-1,3-propanediol | HOCH₂C(CH₃)₂CH₂OH | Two methyl groups at the C5 position |

| Benzyl methyl ketone | C₆H₅CH₂C(O)CH₃ | One benzyl group and one methyl group at the C2 position |

This modular approach allows for the synthesis of a wide variety of 1,3-dioxane analogues by simply changing the diol or carbonyl component.

Industrial Scale Synthesis Considerations for 1,3-Dioxane Derivatives

Transitioning the synthesis of 1,3-dioxane derivatives from a laboratory to an industrial scale introduces several critical considerations aimed at maximizing efficiency, yield, safety, and cost-effectiveness.

Yield Optimization: On a large scale, even small improvements in yield can have significant financial impacts. Patented processes for 5,5-disubstituted 1,3-dioxanes have demonstrated higher yields than traditional azeotropic distillation methods, making them more suitable for technical applications. google.com

Catalyst Selection and Recovery: While p-TsOH is effective, its removal on a large scale can require aqueous workups, generating waste. The use of heterogeneous catalysts, such as acidic resins or clays, is highly advantageous in industrial settings. thieme-connect.de These solid catalysts can be easily filtered off from the reaction mixture and potentially regenerated and reused, simplifying purification and reducing waste streams.

Water Removal: Efficient water removal remains crucial. While Dean-Stark traps are common in labs, industrial-scale reactors may employ other techniques like pervaporation or the use of chemical drying agents (e.g., orthoesters) to manage the water byproduct effectively. organic-chemistry.orggoogle.com

Solvent Use and Recycling: The choice of solvent is critical. Toluene is effective but is also a volatile organic compound (VOC). Industrial processes increasingly favor greener solvents or solvent-free conditions where possible to minimize environmental impact and reduce costs associated with solvent purchase and disposal. researchgate.net

Process Type (Batch vs. Continuous): While laboratory syntheses are typically batch processes, industrial production may favor continuous flow manufacturing. Continuous processes can offer better control over reaction parameters, improved safety, and higher throughput for large-volume chemicals. The use of solid-phase catalysts is particularly amenable to continuous flow systems.

Chemical Reactivity and Transformations of 2 Benzyl 2,5,5 Trimethyl 1,3 Dioxane

Ring-Opening Reactions and Derivatization

The core reactivity of 2-Benzyl-2,5,5-trimethyl-1,3-dioxane involves the cleavage of its acetal (B89532) group. These ring-opening reactions are fundamental for both derivatization and the deprotection of the carbonyl and diol precursors from which the acetal is formed.

Hydrolysis and Alcoholysis Pathways

The stability of the 1,3-dioxane (B1201747) ring is highly dependent on pH. Under acidic conditions, the acetal undergoes hydrolysis, a reversible reaction that cleaves the C-O bonds and regenerates the parent carbonyl compound and 1,3-diol.

The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals, including 2-substituted-1,3-dioxanes, proceeds through the following key steps :

Protonation: A rapid, reversible protonation of one of the acetal oxygen atoms by a hydronium ion (H₃O⁺).

Ring Opening: The rate-determining step involves the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate and the release of one hydroxyl group from the diol. The benzyl (B1604629) group at the C2 position helps to stabilize this positive charge.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: Loss of a proton from the newly added water molecule yields a hemiacetal intermediate.

Second Ring Cleavage: The hemiacetal undergoes further protonation and cleavage to release the carbonyl compound (phenylacetaldehyde) and the 1,3-diol (2,2-dimethyl-1,3-propanediol).

This sequence is outlined in the table below.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Reversible protonation of a ring oxygen atom. | Protonated 1,3-dioxane |

| 2 | Rate-determining C-O bond cleavage. | Resonance-stabilized oxocarbenium ion |

| 3 | Nucleophilic attack by water. | Protonated hemiacetal |

| 4 | Deprotonation to form the hemiacetal. | Hemiacetal intermediate |

| 5 | Protonation of the remaining ring oxygen followed by cleavage. | Final Products: Phenylacetaldehyde (B1677652) and 2,2-dimethyl-1,3-propanediol |

Alcoholysis represents a related process where an alcohol, rather than water, acts as the nucleophile. This reaction, often termed transacetalization, results in the exchange of the diol component of the acetal. rsc.org This pathway is also acid-catalyzed and can be used to convert one acetal into another under specific conditions, typically by using a large excess of the new alcohol to shift the equilibrium.

Thermally Induced Transformations (e.g., Ketene (B1206846) Formation from 1,3-Dioxane-4,6-diones)

While simple 1,3-dioxanes like this compound are generally thermally stable, a closely related class of compounds, 2,2-disubstituted-1,3-dioxane-4,6-diones (derivatives of Meldrum's acid), exhibit significant reactivity upon heating. wikipedia.org The thermolysis of these compounds is a well-established method for generating highly reactive ketene intermediates. wikipedia.org

This transformation proceeds via a concerted retro-Diels-Alder reaction or a related pericyclic process, leading to the elimination of a ketone (e.g., acetone) and carbon dioxide. The resulting acylketene can be trapped by various nucleophiles to synthesize a wide range of compounds, particularly β-keto esters. chemicalbook.com Although this compound itself does not possess the dione (B5365651) structure required for this specific transformation, this example illustrates a key thermal reactivity pattern within the broader 1,3-dioxane family.

| 1,3-Dioxane-4,6-dione Precursor | Conditions | Products | Reference |

|---|---|---|---|

| 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | Flash vacuum pyrolysis (>200 °C) | Acetone, Carbon Dioxide, Ketenes | wikipedia.org |

| 5-Acyl-2,2-dimethyl-1,3-dioxane-4,6-diones | Reflux in inert solvent (e.g., toluene (B28343), xylene) | Acylketenes (trapped by nucleophiles) | researchgate.net |

| 2-Methyl-2-phenyl-1,3-dioxane-4,6-dione derivative | Toluene, 50-70 °C | Ketene intermediate, trapped with alcohols | rsc.org |

Stereoselective Reactions and Asymmetric Synthesis

The rigid, chair-like conformation of the 1,3-dioxane ring makes it an excellent scaffold for stereocontrol in asymmetric synthesis. thieme-connect.de When derived from chiral 1,3-diols, 1,3-dioxanes can serve as chiral auxiliaries, directing the stereochemical outcome of reactions on substituents attached to the ring. wikipedia.orgresearchgate.net

Alkylation Reactions

Direct alkylation of the this compound ring is not a common transformation. However, in the context of asymmetric synthesis, a chiral 1,3-dioxane can be used to direct the diastereoselective alkylation of a side chain. For example, an enolate formed from a carbonyl group attached to the dioxane ring can be alkylated, with the bulky, stereochemically defined dioxane ring blocking one face of the enolate, leading to preferential attack from the other side. williams.edu This principle is widely used with other chiral auxiliaries, such as Evans oxazolidinones, to achieve high levels of stereocontrol in C-C bond formation. williams.edu

| Step | Description | Outcome |

|---|---|---|

| 1. Auxiliary Attachment | A prochiral substrate is attached to a chiral auxiliary (e.g., forming a chiral 1,3-dioxane). | Formation of a diastereomeric mixture or a single diastereomer. |

| 2. Enolate Formation | Deprotonation to form a planar enolate. | The chiral auxiliary creates a sterically biased environment. |

| 3. Diastereoselective Alkylation | The electrophile attacks the enolate from the less hindered face. | Preferential formation of one diastereomer of the product. |

| 4. Auxiliary Cleavage | The chiral auxiliary is removed (e.g., by hydrolysis) to yield the enantiomerically enriched product. | The chiral product is isolated, and the auxiliary can be recovered. |

Cyclopropanation Reactions

The saturated 1,3-dioxane ring of this compound is inert to typical cyclopropanation reagents. However, if this moiety is part of a larger molecule containing an alkene, it can influence the stereochemical course of a cyclopropanation reaction. The bulky dioxane group can act as a stereodirecting group, guiding the incoming carbene or carbenoid to one face of the double bond. nih.gov

Common methods for cyclopropanation include the Simmons-Smith reaction (using a zinc-copper couple and diiodomethane) and transition-metal-catalyzed reactions of diazo compounds. nih.govwikipedia.org The diastereoselectivity of these reactions is highly dependent on the steric and electronic nature of the substituents on the alkene. A chiral 1,3-dioxane, particularly one positioned close to the reacting double bond, can exert significant facial bias, leading to the preferential formation of one cyclopropane (B1198618) diastereomer. rochester.edu

Oxidation Reactions

The oxidative profile of this compound is largely dictated by the structural features of its benzyl group. A key feature of this molecule is its quaternary benzylic carbon atom (the C2 position of the dioxane ring), which is bonded to a benzyl group, a methyl group, and two oxygen atoms of the ring.

This substitution pattern renders the molecule resistant to common oxidation reactions that typically target the benzylic position. khanacademy.org Such reactions, often carried out with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid, require the presence of at least one hydrogen atom on the benzylic carbon to proceed, usually resulting in the formation of a benzoic acid derivative. Since the benzylic carbon in this compound is quaternary, this pathway is blocked.

However, other oxidative transformations are possible:

Aromatic Ring Oxidation : Under harsh conditions, the benzene (B151609) ring itself can be oxidized, though this is generally a destructive process that would likely dismantle the molecule.

Oxidative Cleavage : Certain powerful oxidizing agents might lead to the cleavage of the dioxane ring or the C-C bond connecting the benzyl group to the ring. For instance, p-methoxybenzyl (PMB) ethers, which are structurally related, can be oxidatively cleaved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). uchicago.edu While the substrate here is not an ether, similar principles of oxidative cleavage of benzyl-type protecting groups might apply under specific conditions, although this is not a common transformation for this specific structure.

Reduction Reactions

The most significant reduction reaction involving this compound is the reductive cleavage of the benzyl group or the acetal functionality, typically via catalytic hydrogenolysis. This method is a cornerstone of deprotection strategies in organic synthesis for benzyl-type groups. wikipedia.org

Catalytic Hydrogenolysis : This reaction involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction cleaves the carbon-oxygen bonds of the acetal, leading to the opening of the dioxane ring. It can also cleave the carbon-carbon bond between the phenyl ring and the rest of the molecule. This process is a mild and efficient way to remove benzyl-type protecting groups. uchicago.edu

The specific products of hydrogenolysis would depend on the reaction conditions. Cleavage of the C-O bonds would regenerate the parent diol (2,2-dimethyl-1,3-propanediol) and the corresponding ketone (phenylacetone), which would be further reduced to an alcohol under the reaction conditions.

| Reaction Type | Reagents | Bond Cleaved | Typical Outcome |

| Catalytic Hydrogenolysis | H₂, Pd/C | C-O bonds of the acetal | Ring opening / Deprotection |

Nucleophilic Substitution Processes

Direct nucleophilic substitution (via Sₙ1 or Sₙ2 mechanisms) at the quaternary benzylic carbon of this compound is not feasible. khanacademy.org This carbon atom is sterically hindered and lacks a suitable leaving group for such reactions to occur.

The primary reactivity of the molecule toward nucleophiles involves the acid-catalyzed hydrolysis of the cyclic ketal linkage. This is a fundamental reaction for acetal and ketal protecting groups and represents a nucleophilic substitution process at the C2 carbon of the dioxane ring. fiveable.me

Acid-Catalyzed Hydrolysis :

Protonation : The reaction is initiated by the protonation of one of the dioxane oxygen atoms by an acid catalyst.

Ring Opening : The protonated oxygen makes the C2 carbon more electrophilic. This facilitates the cleavage of one of the C-O bonds, leading to the formation of a resonance-stabilized carbocation intermediate.

Nucleophilic Attack : A water molecule (the nucleophile) attacks the carbocation.

Deprotonation and Tautomerization : Subsequent deprotonation and proton transfer steps lead to the final products: the original ketone (phenylacetone) and the diol (2,2-dimethyl-1,3-propanediol).

This process is the standard method for the deprotection of carbonyl compounds protected as acetals or ketals. fiveable.melibretexts.org

Potential Role as a Protecting Group in Complex Molecule Synthesis

The structure of this compound is characteristic of a cyclic ketal, a widely utilized protecting group in multistep organic synthesis. wikipedia.orgfiveable.me Its primary role is to mask the reactivity of a carbonyl group (in this case, from phenylacetone) or a 1,3-diol (2,2-dimethyl-1,3-propanediol) while chemical transformations are carried out on other parts of a molecule. libretexts.org

The effectiveness of a protecting group is determined by its ease of installation, its stability under various reaction conditions, and its selective removal under mild conditions. uchicago.eduutsouthwestern.edu

Key Characteristics as a Protecting Group:

Formation : The compound is formed by the acid-catalyzed reaction between a ketone (phenylacetone) and a 1,3-diol (2,2-dimethyl-1,3-propanediol).

Stability : As a ketal, it is highly stable in neutral and basic media. It is resistant to attack by many nucleophiles, organometallic reagents (like Grignard reagents), and reducing agents (like lithium aluminum hydride). wikipedia.orgfiveable.me This stability allows for a wide range of chemical modifications to be performed on other functional groups within the molecule without affecting the protected carbonyl group.

Deprotection (Removal) : The protecting group can be readily removed under specific conditions, regenerating the original ketone and diol. The two primary methods for deprotection are:

Acid-Catalyzed Hydrolysis : Treatment with aqueous acid efficiently cleaves the ketal linkage. fiveable.me

Hydrogenolysis : The presence of the benzyl group allows for reductive cleavage using catalytic hydrogenation (e.g., H₂/Pd-C), which is a milder alternative to acidic conditions for sensitive substrates. uchicago.eduwikipedia.org

The table below summarizes the properties of this compound when used as a protecting group for a carbonyl function.

| Property | Description | Common Reagents |

| Group Protected | Carbonyl (Ketone) | - |

| Formation | Acid-catalyzed condensation with 2,2-dimethyl-1,3-propanediol | p-Toluenesulfonic acid (p-TsOH), H₂SO₄ |

| Stability | Stable to bases, nucleophiles, organometallics, hydrides | NaOH, RMgX, LiAlH₄ |

| Lability (Cleavage) | Unstable in acidic conditions; susceptible to hydrogenolysis | H₃O⁺, H₂/Pd-C |

This dual-method deprotection capability (acidic hydrolysis or hydrogenolysis) offers valuable flexibility in the design of complex synthetic routes, allowing chemists to selectively unmask the carbonyl group at the desired stage of a synthesis.

Advanced Analytical Techniques for Characterization and Quantification of 2 Benzyl 2,5,5 Trimethyl 1,3 Dioxane

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Benzyl-2,5,5-trimethyl-1,3-dioxane by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons. The protons of the benzyl (B1604629) group would appear in the aromatic region (typically δ 7.2-7.5 ppm). The methylene (B1212753) protons (CH₂) of the benzyl group would likely produce a singlet. The protons of the three methyl groups (CH₃) at the C2 and C5 positions and the methylene protons of the dioxane ring would show characteristic shifts in the aliphatic region of the spectrum. The integration of these signals would correspond to the number of protons of each type, and their splitting patterns would provide information about adjacent protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would be observed for the quaternary carbons, the methylene carbons, and the methyl carbons of the dioxane ring, as well as for the carbons of the benzyl group. The chemical shifts of the carbon atoms in the 1,3-dioxane (B1201747) ring are particularly informative for confirming the cyclic acetal (B89532) structure.

General procedures for acquiring NMR spectra involve dissolving the purified compound in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), which contains a tetramethylsilane (B1202638) (TMS) internal standard. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl-CH₂ | ~2.9 - 3.1 | ~40 - 45 |

| Aromatic-CH (ortho, meta, para) | ~7.2 - 7.5 | ~125 - 130 |

| Aromatic-C (ipso) | - | ~135 - 140 |

| Dioxane C-2 | - | ~100 - 105 |

| Dioxane CH₂ (C4/C6) | ~3.5 - 3.8 | ~70 - 75 |

| Dioxane C-5 | - | ~30 - 35 |

| C2-CH₃ | ~1.3 - 1.5 | ~20 - 25 |

| C5-(CH₃)₂ | ~0.9 - 1.1 | ~20 - 25 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by specific absorption bands. Key expected vibrations include C-H stretching from the alkyl and aromatic groups, C-O stretching vibrations characteristic of the cyclic ether (acetal) functionality, and aromatic C=C stretching. The absence of a strong, broad O-H stretching band would confirm the formation of the dioxane ring from a diol, and the absence of a C=O stretching band would confirm the conversion of an aldehyde or ketone. For 1,3-dioxane structures, C-O stretching vibrations are typically observed in the 1140-1070 cm⁻¹ region.

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) : In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural information. Common fragmentation pathways for related compounds involve the cleavage of the benzyl group, leading to a prominent peak for the benzyl cation (m/z 91), and fragmentation of the dioxane ring.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is a soft ionization technique that is particularly useful for polar or thermally labile molecules. While this compound is relatively nonpolar, ESI-MS could be used to confirm its molecular weight, typically by observing the protonated molecule [M+H]⁺ or adducts with ions like sodium [M+Na]⁺.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecular ion and its fragments. This is a definitive method for confirming the chemical formula of the synthesized compound, distinguishing it from other compounds with the same nominal mass.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating the target compound from reaction byproducts or other components in a mixture and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. hpst.cz As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component, allowing for positive identification. researchgate.net Tandem mass spectrometry (GC-MS/MS) can be used for even greater selectivity and sensitivity in complex matrices by selecting a specific parent ion and monitoring its characteristic product ions.

Table 2: Typical GC-MS Parameters for Dioxane Derivative Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | DB-5ms or similar non-polar capillary column |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Initial temp. 50-70°C, ramped to 280-300°C |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for both preparative and analytical purposes. For a compound like this compound, a reverse-phase (RP) HPLC method would typically be employed. sielc.com

In RP-HPLC, the compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the compound's hydrophobicity. Detection can be achieved using a UV detector, as the benzyl group contains a chromophore that absorbs UV light. For quantification, a calibration curve is constructed by analyzing standards of known concentrations. For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used in the mobile phase. sielc.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, provides significant insight into the expected solid-state conformation. nih.govnih.gov

Studies on substituted 1,3-dioxane rings consistently show that they preferentially adopt a chair conformation, similar to cyclohexane (B81311), to minimize steric strain. thieme-connect.de In the case of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the 1,3-dioxane ring indeed assumes an approximate chair conformation. nih.gov The substituents on the ring occupy specific positions to achieve the most stable arrangement. For instance, in this analogue, the carboxylic acid group is found in an equatorial position, which is a common feature for bulky substituents on a six-membered ring. nih.govnih.gov

A summary of the crystallographic data for the related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, is presented in the table below. This data provides a model for the expected lattice parameters and conformation of similar 2,5,5-trisubstituted 1,3-dioxanes.

| Parameter | Value for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid |

|---|---|

| Chemical Formula | C₈H₁₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.1435 (2) |

| b (Å) | 18.4984 (6) |

| c (Å) | 8.6186 (3) |

| β (°) | 106.319 (1) |

| Volume (ų) | 939.51 (5) |

| Z | 4 |

| Ring Conformation | Approximate Chair |

Advanced Spectroscopic Studies (e.g., ESR, ENDOR for related compounds)

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) are powerful spectroscopic techniques for studying paramagnetic species, such as radicals and radical cations. rsc.orgnih.gov While this compound is a diamagnetic molecule, its radical cation can be generated, for instance, by radiolysis. The resulting ESR and ENDOR spectra can provide detailed information about the electronic structure and conformation of the molecule.

ESR spectroscopy detects the transitions of unpaired electrons in a magnetic field. The resulting spectrum's hyperfine coupling constants, which arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H), are highly sensitive to the molecular geometry. For cyclic systems like 1,3-dioxanes, the magnitude of the proton hyperfine couplings can distinguish between axial and equatorial protons, thus providing insights into the ring conformation. cdnsciencepub.com Studies on the radical cation of 1,3-dioxacyclohexane have shown large proton coupling constants, indicative of significant spin delocalization onto the ring protons.

ENDOR spectroscopy is a double resonance technique that combines ESR and NMR, offering significantly higher resolution than ESR alone. rsc.org This technique is particularly useful for probing the interactions between the unpaired electron and surrounding nuclei. For instance, ENDOR has been used to differentiate between pseudo-axial and pseudo-equatorial protons in the radical cations of dioxene, a related unsaturated cyclic ether, which allows for the determination of the energy barriers for ring inversion. cdnsciencepub.com In a study on X-ray irradiated single crystals of 2,2,5-trimethyl-1,3-dioxane-4,6-dione, a compound with a similar substituted 1,3-dioxane core, ESR, ENDOR, and a related technique, ELDOR (Electron-Electron Double Resonance), were used to characterize the resulting radical species. sigmaaldrich.com

These advanced spectroscopic techniques can thus provide a detailed picture of the conformational dynamics and electronic properties of radical species derived from this compound, complementing the static picture provided by X-ray crystallography.

| Technique | Information Obtainable for Related 1,3-Dioxane Compounds |

|---|---|

| Electron Spin Resonance (ESR) | - Detection and characterization of paramagnetic species (radical cations).

|

| Electron Nuclear Double Resonance (ENDOR) | - High-resolution measurement of hyperfine interactions.

|

Computational Chemistry and Theoretical Studies of 2 Benzyl 2,5,5 Trimethyl 1,3 Dioxane

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometry and electronic properties of molecules. For 2-benzyl-2,5,5-trimethyl-1,3-dioxane, calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable (lowest energy) three-dimensional arrangement of its atoms. researchgate.netresearchgate.net

These calculations yield optimized structural parameters, including bond lengths, bond angles, and dihedral angles. The 1,3-dioxane (B1201747) ring is expected to adopt a chair conformation, which is the most stable form for six-membered rings, minimizing steric and torsional strain. thieme-connect.de The bulky benzyl (B1604629) group at the C2 position and the methyl groups at the C5 position would influence the final geometry, with a strong preference for equatorial positions to reduce steric hindrance. thieme-connect.deresearchgate.net

Table 1: Predicted Molecular Geometry Parameters for this compound Note: These are representative values based on DFT calculations of analogous structures. Actual values would require specific computation for this molecule.

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length | C-O (in ring) | ~1.43 Å |

| Bond Length | C-C (in ring) | ~1.53 Å |

| Bond Length | C-C (benzyl) | ~1.52 Å |

| Bond Angle | O-C-O (acetal) | ~112° |

| Bond Angle | C-C-C (in ring) | ~110° |

Beyond geometry, DFT is used to analyze the electronic structure. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A larger gap suggests higher stability. The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution across the molecule. For this compound, the MEP would show regions of negative potential (electron-rich) around the two oxygen atoms, identifying them as likely sites for electrophilic attack.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While DFT can identify the lowest-energy structure, molecular modeling and molecular dynamics (MD) simulations are employed to explore the full conformational landscape. The 1,3-dioxane ring is not static; it can theoretically exist in various conformations, including the stable chair form, and higher-energy forms like the boat and twist-boat. researchgate.net

Computational modeling can map the potential energy surface of the molecule, revealing the energy barriers between different conformations. For substituted 1,3-dioxanes, the chair conformation is significantly more stable than twist or boat forms. researchgate.net The primary chair conformation would likely feature the large benzyl group at C2 in an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on C4 and C6. thieme-connect.de Similarly, one of the methyl groups at C5 will be axial and the other equatorial.

MD simulations provide a dynamic view of these conformations over time, showing how the molecule behaves in different environments, such as in a solvent. These simulations can track the flexibility of the dioxane ring and the rotational freedom of the benzyl and methyl substituents, providing insight into the molecule's behavior in solution.

Table 2: Theoretical Conformational Analysis of this compound Note: Relative energies are qualitative estimates based on steric principles in substituted dioxanes.

| Conformer | Key Feature | Predicted Relative Energy | Stability |

|---|---|---|---|

| Chair (Equatorial Benzyl) | Benzyl group is equatorial | 0.0 kcal/mol (Reference) | Most Stable |

| Chair (Axial Benzyl) | Benzyl group is axial | High | Unstable due to steric clash |

| Twist-Boat | Flexible, non-planar ring | Higher than chair | Intermediate in ring inversion |

Prediction of Reactivity and Reaction Mechanisms

Theoretical studies are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. The electronic structure data from DFT calculations are fundamental to this analysis.

The HOMO and LUMO energies not only determine the HOMO-LUMO gap but also indicate the molecule's ability to donate or accept electrons. The HOMO is typically localized on the electron-rich oxygen atoms, suggesting these are the centers of nucleophilicity. The LUMO distribution indicates the most probable sites for receiving electrons in a reaction with a nucleophile.

The MEP map provides a more intuitive guide to reactivity, with the negative potential regions (red/yellow) on the oxygen atoms highlighting their role as Lewis bases or sites for protonation. This is characteristic of acetals, which are known to undergo acid-catalyzed hydrolysis. Computational models can simulate this reaction mechanism by mapping the entire reaction pathway, including the initial protonation of an oxygen atom, the formation of an intermediate oxocarbenium ion, and the subsequent nucleophilic attack by water, identifying transition states and calculating activation energies. scispace.com Such studies can predict the feasibility and kinetics of reactions like deprotection of the acetal (B89532) group. scispace.comresearchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding

While this compound lacks a hydrogen atom bonded to an electronegative atom, meaning it cannot act as a hydrogen bond donor, its two oxygen atoms can function as hydrogen bond acceptors. nih.govcityu.edu.hk Computational methods can be used to study the strength and geometry of potential hydrogen bonds formed with donor molecules, such as water or alcohols. researchgate.net These interactions are crucial for understanding the molecule's solubility and behavior in protic solvents.

Beyond classical hydrogen bonds, other non-covalent interactions govern the molecule's behavior in condensed phases. These include:

C-H···π interactions: The aliphatic C-H bonds of the dioxane ring and methyl groups can interact with the electron-rich π-system of the benzyl group of a neighboring molecule. mdpi.comnih.govacs.org These interactions, though weak, can play a significant role in crystal packing and molecular recognition. rsc.org

π-π stacking: The aromatic rings of two benzyl groups from adjacent molecules can stack on top of each other. Computational studies can determine the preferred geometry (e.g., parallel-displaced or T-shaped) and the energetic contribution of these interactions. banglajol.info

Research Applications of 2 Benzyl 2,5,5 Trimethyl 1,3 Dioxane in Specialized Chemical Fields

Utilization as a Chemical Intermediate in Organic Synthesis

General principles of organic synthesis suggest that 1,3-dioxanes can serve as protecting groups for carbonyl compounds or as precursors to 1,3-diols. However, specific examples of 2-Benzyl-2,5,5-trimethyl-1,3-dioxane being used in this capacity are not documented in available research.

Building Block for Complex Molecules and Heterocycles

There is no available scientific literature that describes the use of this compound as a direct building block for the synthesis of complex molecules or heterocyclic systems.

Precursor for Dihydroxyacetone (DHA) and Serinol Analogues

Current research does not indicate that this compound is utilized as a precursor for the synthesis of Dihydroxyacetone (DHA) or serinol analogues. The synthesis of serinol and its derivatives has been reported from other 1,3-dioxane (B1201747) compounds, such as 5-amino-1,3-dioxane and 2,2-dimethyl-5-nitro-1,3-dioxane, through reduction and subsequent hydrolysis. Similarly, DHA synthesis from glycerol (B35011) can involve a dioxane intermediate, but not this compound.

Application in Polymer Chemistry and Materials Science

The application of this compound in polymer chemistry and materials science is not described in the current body of scientific literature.

Chain Extension Reagents for Biopolymers (e.g., Poly(lactic acid))

No published research details the use of this compound as a chain extension reagent for biopolymers such as poly(lactic acid) (PLA). While other dioxane derivatives, for instance, 2,2,5-trimethyl-5-(4-vinylbenzyl)-1,3-dioxane-4,6-dione, have been investigated as precursors for PLA chain extenders, similar applications for the benzyl-substituted trimethyl-dioxane are not documented.

Precursors for Specialty Polymers with Enhanced Properties

There is no evidence in the scientific literature to suggest that this compound serves as a precursor for specialty polymers with enhanced properties.

Role as a Chiral Auxiliary in Asymmetric Synthesis

The scientific literature does not report the use of this compound as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial tools for controlling stereochemistry in chemical reactions, but there are no documented instances of this specific compound being employed for such purposes.

Catalytic Applications in Stereoselective Transformations

No research findings are available for this specific compound.

Diastereoselective Control in Carbon-Carbon Bond Formation

No research findings are available for this specific compound.

Exploration as a Biochemical Model Compound for Mechanistic Studies

No research findings are available for this specific compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5,5-Trimethyl-2-phenyl-1,3-dioxane |

| Acetophenone neopentyl glycol acetal (B89532) |

Q & A

Q. How can NOESY NMR spectroscopy resolve stereochemical ambiguities in this compound derivatives?

- Methodology : NOESY cross-peaks between axial protons (e.g., H-4 and H-5 in 4R,5R-isomers) confirm syn-configuration. Use deuterated chloroform (CDCl3) as the solvent and analyze coupling constants (e.g., δ 0.77–1.22 ppm for gem-dimethyl groups) .

- Example : In (4R,5R)-4-ethyl-2,2,5-trimethyl-1,3-dioxane, NOESY correlations between H-4 and H-5 validated the stereochemistry .

Q. What mechanistic insights explain the thermal decomposition of 1,3-dioxane derivatives like this compound?

- Computational Analysis : Density Functional Theory (DFT) studies on 5-nitro-5-R-1,3-dioxanes reveal decomposition pathways via nitro group elimination, with Gibbs energy barriers influenced by substituents (R = H, Me, Br). B3LYP/6-31G** models predict activation energies and transition states .

- Implications : Electron-withdrawing groups (e.g., Br) lower thermal stability compared to methyl substituents .

Q. How can computational modeling guide the design of stable 1,3-dioxane macrocycles incorporating dispiro motifs?

- Approach : Molecular dynamics simulations and X-ray crystallography optimize steric compatibility in macrocyclic frameworks. For dispiro-1,3-dioxanes, conformational analysis identifies low-energy chair conformers and ring strain minimization .

- Case Study : Macrocyclic derivatives with dispiro-dioxane units exhibit enhanced rigidity, making them suitable for host-guest chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.